Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate
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Overview
Description
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is a compound that has been explored in various studies for its chemical structure and properties. It is an important intermediate in organic synthesis and has potential applications in various fields due to its unique chemical characteristics.
Synthesis Analysis
The synthesis of tert-butyl N-hydroxycarbamates, like the compound , often involves reactions with aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture. This process typically uses sodium benzenesulfinate and formic acid, leading to the formation of N-(Boc)-protected nitrones, which are useful as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate and related compounds often features intramolecular hydrogen bonds. These structures are stabilized by such interactions, leading to distinct molecular configurations and characteristics (Bai & Wang, 2014).
Chemical Reactions and Properties
Tert-butyl N-hydroxycarbamates react with organometallics to produce N-(Boc)hydroxylamines, showcasing their reactivity and utility in chemical synthesis. These reactions demonstrate the compound's role as a versatile building block in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Scientific Research Applications
Chemical Properties and Synthesis
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is utilized as a precursor in the study of foldamers, particularly in aza/α-dipeptide oligomerization. This compound, exhibiting an extended conformation, has been essential in exploring new classes of foldamers, contributing significantly to the understanding of molecular structures and bonding interactions (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).
Role in Organic Synthesis
The compound also finds application in organic synthesis. It has been used in preparing tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are crucial in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Intermediate in Biotin Synthesis
It is a key intermediate in the natural product Biotin, a water-soluble vitamin that plays an essential role in the metabolic cycle. The compound's synthesis from L-cystine through various steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation highlights its significance in biochemical processes (Qin et al., 2014).
Environmental Applications
Research into the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solutions has identified tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate as a relevant compound in the analysis of organic carbon balance and intermediate detection in environmental treatment processes (Stefan, Mack, & Bolton, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNFMPUFGYKTR-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate |
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